molecular formula C10H16O4S B15312012 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B15312012
M. Wt: 232.30 g/mol
InChI Key: IWJYBOIZZREVPD-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4S This compound features a unique structure that includes a cyclopentane ring attached to a carboxylic acid group and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of 1,3-dithiolane with a suitable oxidizing agent to form the sulfone group.

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the tetrahydrothiophene ring with the cyclopentane ring through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and other oxidized derivatives.

    Reduction: Thiol derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4S/c11-9(12)10(4-1-2-5-10)8-3-6-15(13,14)7-8/h8H,1-7H2,(H,11,12)

InChI Key

IWJYBOIZZREVPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2CCS(=O)(=O)C2)C(=O)O

Origin of Product

United States

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